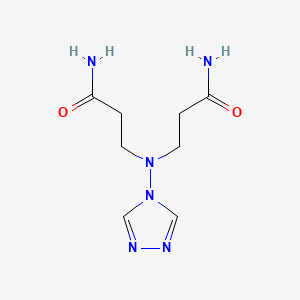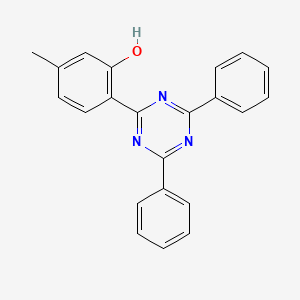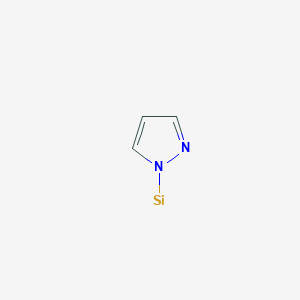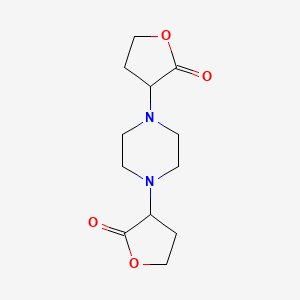
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is an organic compound characterized by its unique structure, which includes both phenyl and alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-phenyl-2-(prop-2-yn-1-yl)pent-4-ene or 1-phenyl-2-(prop-2-yn-1-yl)pentane.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Properties
| 189027-06-3 | |
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-ynylpent-4-yn-1-one |
InChI |
InChI=1S/C14H12O/c1-3-8-12(9-4-2)14(15)13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2 |
InChI Key |
YDOBLKVNBKIKPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC#C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)


![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
